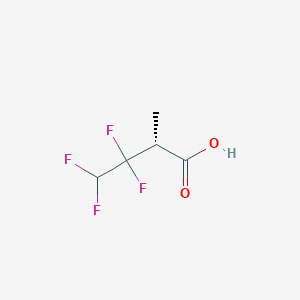
2-(2,3-dihydro-1H-inden-1-yloxy)-6-methylpyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-dihydro-1H-inden-1-yloxy)-6-methylpyrazine is a heterocyclic organic compound that features a unique structure combining an indene moiety with a pyrazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1H-inden-1-yloxy)-6-methylpyrazine typically involves the reaction of 2,3-dihydro-1H-inden-1-ol with 6-methylpyrazine under specific conditions. One common method includes:
Starting Materials: 2,3-dihydro-1H-inden-1-ol and 6-methylpyrazine.
Reaction Conditions: The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Procedure: The mixture is heated to a specific temperature, usually around 100°C, for several hours to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,3-dihydro-1H-inden-1-yloxy)-6-methylpyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazine ring, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: NaH in aprotic solvents like tetrahydrofuran (THF).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of alkylated or arylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2,3-dihydro-1H-inden-1-yloxy)-6-methylpyrazine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for use in organic electronics and as a building block for novel polymers.
Biological Studies: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Wirkmechanismus
The mechanism of action of 2-(2,3-dihydro-1H-inden-1-yloxy)-6-methylpyrazine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.
Pathways Involved: It may influence signaling pathways related to cell growth and apoptosis, making it a candidate for anticancer research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-dihydro-1H-inden-1-one: Shares the indene moiety but lacks the pyrazine ring.
6-methylpyrazine: Contains the pyrazine ring but lacks the indene moiety.
Uniqueness
2-(2,3-dihydro-1H-inden-1-yloxy)-6-methylpyrazine is unique due to its combined structural features, which confer distinct chemical and biological properties not found in its individual components .
Eigenschaften
IUPAC Name |
2-(2,3-dihydro-1H-inden-1-yloxy)-6-methylpyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-10-8-15-9-14(16-10)17-13-7-6-11-4-2-3-5-12(11)13/h2-5,8-9,13H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEWFQGYZDDGNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)OC2CCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(1-(6-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2616967.png)


![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzene-1-sulfonamide](/img/structure/B2616973.png)



![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/new.no-structure.jpg)



![rac-[(3R,4S)-3-Methoxytetrahydro-2H-pyran-4-yl]amine hydrochloride](/img/structure/B2616987.png)

![7-methyl-3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2616990.png)
